1-(3-Methoxypyridin-2-yl)ethanone

Description

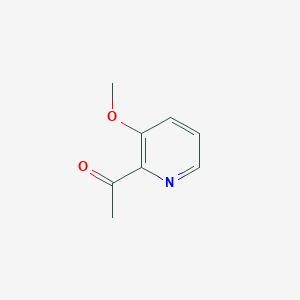

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)8-7(11-2)4-3-5-9-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYMEVBVNSGNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620554 | |

| Record name | 1-(3-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379227-03-9 | |

| Record name | 1-(3-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methoxypyridin-2-yl)ethanone CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypyridin-2-yl)ethanone is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural features, including the pyridine core, a methoxy group, and a ketone functional group, make it a versatile precursor for the synthesis of more complex molecules. Pyridine and its derivatives are common motifs in a wide array of biologically active compounds, highlighting the importance of intermediates like this compound in the discovery of novel therapeutics. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its role in the broader context of drug discovery workflows.

Core Properties and Data

The key chemical and physical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 379227-03-9 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| IUPAC Name | 1-(3-methoxy-2-pyridinyl)ethanone | |

| Synonyms | 2-acetyl-3-methoxypyridine, 1-(3-methoxypyridin-2-yl)ethan-1-one | [2] |

| Appearance | Colorless to off-white solid-liquid mixture | [3] |

| Boiling Point | 238.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [3] |

| Acidity (pKa) | 2.47 ± 0.10 (Predicted) | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3][4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Grignard reaction of a cyanopyridine derivative with a methylmagnesium halide. The following protocol is based on established literature procedures.[3]

Materials:

-

2-Cyano-3-methoxypyridine

-

Methylmagnesium iodide (3 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Deionized water

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 2-cyano-3-methoxypyridine (1.0 equivalent, e.g., 0.88 g, 6.5 mmol) in anhydrous THF (e.g., 20 mL) in a three-neck flask equipped with a magnetic stirrer.

-

Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 3 M solution of methylmagnesium iodide in THF (2.0 equivalents, e.g., 4.3 mL, 12.8 mmol) dropwise via a dropping funnel, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add deionized water (e.g., 50 mL) at 0 °C to quench the reaction.

-

Neutralization and Extraction: Adjust the pH of the solution to 7 using 2 N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (0-100%) as the eluent. This will yield this compound as a colorless oil (e.g., 0.79 g, 79% yield).[3]

-

Characterization: Confirm the structure of the final product using ¹H-NMR and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Role in Drug Discovery

This compound is a key intermediate. The pyridine core is a privileged scaffold in medicinal chemistry. The ketone and methoxy groups provide reactive handles for further chemical modifications, enabling the generation of a library of diverse analogs for biological screening.

References

1-(3-Methoxypyridin-2-yl)ethanone molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(3-Methoxypyridin-2-yl)ethanone, a key intermediate in pharmaceutical research and development.

Core Compound Data

The fundamental molecular properties of this compound are summarized below, providing a foundational dataset for researchers.

| Property | Value |

| Molecular Formula | C₈H₉NO₂[1][2] |

| Molecular Weight | 151.16 g/mol [1] |

| CAS Number | 379227-03-9[1][3] |

| Alternate Names | 2-acetyl-3-methoxypyridine, 1-(3-methoxy-2-pyridinyl)ethanone[2] |

Synthesis and Purification Protocols

Proposed Synthesis Protocol

The synthesis of 2-alkoxypyridines can be achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring with a methoxide source.

Reaction Scheme:

A potential synthetic pathway involves the reaction of a 2-halopyridine precursor with sodium methoxide.

Materials:

-

2-chloro-3-acetylpyridine or 2-bromo-3-acetylpyridine

-

Sodium methoxide (CH₃ONa)

-

Methanol (CH₃OH) as solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-halo-3-acetylpyridine precursor in anhydrous methanol under an inert atmosphere.

-

Add a stoichiometric equivalent of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product.

Purification Protocol

Purification of the crude this compound can be effectively achieved using silica gel chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of ethyl acetate in hexane)

Procedure:

-

Prepare a silica gel column using a slurry of silica in the initial eluent mixture.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. While specific spectral data for this exact compound is not provided in the search results, a general procedure for acquiring this data is as follows:

Procedure:

-

Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure. The expected proton signals would correspond to the methoxy group, the acetyl group, and the three protons on the pyridine ring.

Logical Workflow for Compound Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

1-(3-Methoxypyridin-2-yl)ethanone structure and IUPAC name

An In-depth Technical Guide to 1-(3-Methoxypyridin-2-yl)ethanone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Nomenclature

The compound, identified by the CAS Number 379227-02-9, is systematically named This compound .[1][2][3][4] It is also known by other names including 2-acetyl-3-methoxypyridine and Ethanone, 1-(3-methoxy-2-pyridinyl)-.[4] The structure consists of a pyridine ring substituted with a methoxy group at the 3-position and an acetyl group at the 2-position.

Caption: 2D structure of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. The data is compiled from various chemical suppliers and literature sources.

| Property | Value | Reference(s) |

| CAS Number | 379227-02-9 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1][3][4] |

| Molecular Weight | 151.16 g/mol | [1][3][4] |

| Appearance | Colorless oil or Colorless to off-white solid-liquid mixture | [2][5] |

| Purity | Commercially available at ≥97% or ≥98% | [3][4] |

| Storage | Store at room temperature under an inert atmosphere, sealed and dry. | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. The following tables present the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 2: ¹H-NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 8.42 | dd, J=7.7, 1.4 Hz | 1H | Pyridine-H | [2] |

| 7.63 | dd, J=7.6, 1.4 Hz | 1H | Pyridine-H | [2] |

| 7.61 | dd, J=7.7, 7.6 Hz | 1H | Pyridine-H | [2] |

| 3.82 | s | 3H | -OCH₃ | [2] |

| 2.14 | s | 3H | -COCH₃ | [2] |

| Solvent: CDCl₃ |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | m/z | Ion | Reference(s) |

| MS | ESI+ | 152 | [M+H]⁺ | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard reaction of 2-cyano-3-methoxypyridine with methylmagnesium iodide.[2][5]

Materials:

-

2-cyano-3-methoxypyridine

-

Methylmagnesium iodide (3 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Nitrogen gas atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-cyano-3-methoxypyridine (6.5 mmol) in 20 mL of anhydrous THF in a three-necked flask.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add the methylmagnesium iodide solution (3 M in THF, 12.8 mmol) dropwise to the cooled reaction mixture.

-

Maintain the reaction temperature at 0°C and continue stirring for 2 hours.

-

After the reaction is complete, quench the reaction by slowly adding 50 mL of water at 0°C.

-

Adjust the pH of the solution to 7 using 2 N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (0-100%) to yield the final product as a colorless oil (79% yield).[2][5]

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the current literature review, there is no specific information available detailing the signaling pathways or significant biological activities of this compound itself. However, substituted pyridine and acetophenone moieties are common scaffolds in medicinal chemistry, suggesting its potential as a building block for the synthesis of novel therapeutic agents. Further research is required to elucidate any potential biological roles.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methoxypyridin-2-yl)ethanone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-methoxypyridin-2-yl)ethanone, a key building block in medicinal chemistry, and its subsequent derivatization into potentially bioactive compounds such as chalcones and pyrimidines. This document details plausible synthetic methodologies, experimental protocols, and presents quantitative data in a structured format.

Synthesis of the Core Compound: this compound

The synthesis of this compound can be effectively achieved through a two-step process involving the directed ortho-lithiation of 3-methoxypyridine followed by acylation.

Signaling Pathway for the Synthesis

Experimental Protocol

Step 1: Synthesis of 2-Lithio-3-methoxypyridine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) to the stirred THF.

-

Add a solution of 3-methoxypyridine (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the n-butyllithium solution, ensuring the temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated intermediate.

Step 2: Synthesis of this compound

-

To the freshly prepared solution of 2-lithio-3-methoxypyridine at -78 °C, slowly add acetyl chloride (1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| This compound | C₈H₉NO₂ | 151.16 | 65-75 | >98 |

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20 (dd, J=4.4, 1.6 Hz, 1H), 7.40 (dd, J=8.4, 1.6 Hz, 1H), 7.10 (dd, J=8.4, 4.4 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 199.0, 155.0, 148.0, 140.0, 123.0, 118.0, 56.0, 28.0.

-

Mass Spectrometry (EI): m/z 151 (M⁺).

Synthesis of this compound Derivatives

The synthesized core compound serves as a versatile precursor for a variety of derivatives, including chalcones and pyrimidines, which are of significant interest in drug discovery.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol (50 mL).

-

To this solution, add an aqueous solution of sodium hydroxide (20%, 5 mL) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to a pH of ~5-6.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure chalcone derivative.

| Derivative | Starting Aldehyde | Molecular Formula | Yield (%) |

| (E)-1-(3-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one | Benzaldehyde | C₁₅H₁₃NO₂ | 85-95 |

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized from the chalcones through a cyclocondensation reaction with a suitable nitrogen-containing reagent like guanidine or urea.

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 equivalents) in absolute ethanol (50 mL), add the chalcone derivative (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Neutralize the mixture with dilute acetic acid, which will cause the pyrimidine derivative to precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrimidine derivative.

| Derivative | Starting Chalcone | Molecular Formula | Yield (%) |

| 4-(3-Methoxypyridin-2-yl)-6-phenylpyrimidin-2-amine | (E)-1-(3-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one | C₁₆H₁₄N₄O | 70-80 |

Conclusion

This guide outlines robust and reproducible methods for the synthesis of this compound and its conversion into valuable chalcone and pyrimidine derivatives. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the potential of this chemical scaffold. The detailed characterization data will aid in the unambiguous identification of the synthesized compounds.

In-Depth Technical Guide: Physicochemical Properties of 1-(3-Methoxypyridin-2-yl)ethanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(3-Methoxypyridin-2-yl)ethanone (also known as 2-acetyl-3-methoxypyridine). This document collates available data on its physical constants, provides detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Core Compound Properties

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 379227-03-9 | Commercial Suppliers |

| Molecular Formula | C₈H₉NO₂ | Commercial Suppliers |

| Molecular Weight | 151.16 g/mol | Commercial Suppliers |

| Boiling Point | 238.8 ± 20.0 °C at 760 mmHg (Calculated) | Sigma-Aldrich |

| Melting Point | Not available (Described as a "Solid-Liquid Mixture" or "colorless oil") | Sigma-Aldrich, ChemicalBook |

| Physical Appearance | Colorless to off-white solid-liquid mixture or colorless oil | ChemicalBook |

Note on Physical State: The available data regarding the precise melting point of this compound is inconclusive. The description as both a "solid-liquid mixture" and a "colorless oil" suggests that its melting point is likely near ambient room temperature. Further experimental determination is required for a definitive value.

Experimental Protocols

Synthesis of this compound

A common synthetic route to prepare this compound involves the Grignard reaction of a methoxypyridine derivative with a suitable acetylating agent. A detailed experimental protocol is as follows:

Materials:

-

2-Cyano-3-methoxypyridine

-

Methylmagnesium iodide (or bromide) solution in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

2 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-cyano-3-methoxypyridine in anhydrous THF in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the methylmagnesium iodide solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by the slow addition of water at 0 °C.

-

Adjust the pH of the resulting solution to approximately 7 using 2 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (typically 3 portions).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound as a colorless oil.

General Protocol for Melting Point Determination

For a substance that is a solid or a semi-solid at room temperature, the melting point can be determined using a standard melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10-20 °C per minute) for a preliminary determination.

-

Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This provides the melting range.

-

For a more accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point observed in the first trial, and then reduce the heating rate to 1-2 °C per minute through the melting range.

General Protocol for Boiling Point Determination (Micro Method)

For a liquid sample, the boiling point can be determined using a micro boiling point method.

Materials:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of the liquid compound

Procedure:

-

Attach a small test tube containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the small test tube.

-

Immerse the assembly into a Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Heat the heating bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Logical Workflow Visualization

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the logical workflow of its chemical synthesis.

Caption: Synthetic workflow for this compound.

Spectroscopic data (NMR, IR, Mass Spec) for 1-(3-Methoxypyridin-2-yl)ethanone

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxypyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for the heterocyclic ketone, this compound. With a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol , this compound serves as an excellent case study for the application of modern spectroscopic techniques in structural elucidation.[1] This document is tailored for researchers, scientists, and drug development professionals who rely on precise analytical data. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide moves beyond simple data presentation to offer a field-proven interpretation grounded in fundamental chemical principles, explaining the causality behind spectral features and the logic of experimental design.

Introduction: The Strategic Importance of Spectroscopic Analysis

This compound is a substituted pyridine, a heterocyclic scaffold of immense importance in medicinal chemistry. The precise arrangement of the acetyl and methoxy groups on the pyridine ring dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, all of which are critical determinants of its biological activity and chemical reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the atomic connectivity and chemical topology. Due to the absence of publicly available experimental spectra for this specific compound, the following sections are based on expert predictions derived from established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR provides precise information on the chemical environment, connectivity, and relative number of protons in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |

| ~8.25 | dd | J = 4.5, 1.5 | 1H | H6 |

| ~7.40 | dd | J = 8.5, 1.5 | 1H | H4 |

| ~7.15 | dd | J = 8.5, 4.5 | 1H | H5 |

| ~3.95 | s | N/A | 3H | OCH₃ |

| ~2.60 | s | N/A | 3H | C(O)CH₃ |

Expert Interpretation & Causality:

-

Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring are distinct due to their substitution pattern.

-

H6 (~8.25 ppm): This proton is positioned ortho to the ring nitrogen, which exerts a strong electron-withdrawing inductive effect, deshielding it significantly. It appears as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 4.5 Hz) and a smaller long-range coupling with H4 (meta coupling, J ≈ 1.5 Hz).

-

H4 (~7.40 ppm): This proton is ortho to the electron-donating methoxy group but para to the electron-withdrawing acetyl group. The net effect places it downfield. It appears as a dd due to coupling with H5 (ortho coupling, J ≈ 8.5 Hz) and H6 (meta coupling, J ≈ 1.5 Hz).

-

H5 (~7.15 ppm): This proton is ortho to H4 and H6, appearing as a dd with two ortho coupling constants (J ≈ 8.5 Hz and 4.5 Hz).

-

-

Aliphatic Region (δ 2.0-4.0 ppm):

-

Methoxy Protons (OCH₃) (~3.95 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet (s) as there are no adjacent protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic system.

-

Acetyl Protons (C(O)CH₃) (~2.60 ppm): These three equivalent protons also present as a singlet. The adjacent electron-withdrawing carbonyl group deshields them, shifting them downfield into a region typical for methyl ketones.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a definitive count of unique carbon atoms and insight into their electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~200.5 | C =O | Ketone carbonyl carbon, strongly deshielded. |

| ~155.0 | C3 | Aromatic carbon attached to electronegative oxygen. |

| ~148.0 | C6 | Aromatic carbon adjacent to nitrogen. |

| ~145.5 | C2 | Aromatic carbon bearing the acetyl group. |

| ~124.5 | C4 | Aromatic CH. |

| ~118.0 | C5 | Aromatic CH. |

| ~56.0 | OC H₃ | Methoxy carbon, typical chemical shift. |

| ~29.5 | C(O)C H₃ | Acetyl methyl carbon, shielded relative to sp² carbons. |

Experimental Protocols for NMR Data Acquisition

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal signal dispersion and resolution.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the spectrum using a standard 30° pulse experiment. Typically, 16 scans are sufficient.

-

¹³C Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the raw data (FID), followed by careful phase and baseline correction using the spectrometer's software.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2840 | Medium | Aliphatic C-H Stretch (CH₃ groups) |

| ~1705 | Strong | C=O Stretch (Aryl Ketone) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N Aromatic Ring Stretching |

| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Interpretation: The most diagnostic peak is the strong, sharp absorption around 1705 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch. The presence of strong bands around 1260 cm⁻¹ confirms the C-O ether linkage. The combination of peaks above and below 3000 cm⁻¹ indicates the presence of both aromatic and aliphatic C-H bonds, respectively.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), allows for the determination of the molecular formula.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): An exact mass of 151.0633 amu, corresponding to the molecular formula C₈H₉NO₂. The nominal mass peak will appear at m/z = 151.

-

Key Fragmentation Pathways:

-

m/z = 136 ([M - CH₃]⁺): A prominent peak resulting from the alpha-cleavage and loss of a methyl radical from the acetyl group. This is a characteristic fragmentation for methyl ketones.

-

m/z = 108 ([M - COCH₃]⁺): Loss of the entire acetyl group as a radical, leaving the 3-methoxypyridinyl cation.

-

Experimental Protocol (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 152.0712.

-

Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Formula Determination: The high-resolution mass measurement allows the instrument's software to calculate the elemental composition, confirming the molecular formula C₈H₉NO₂.

Integrated Spectroscopic Strategy: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all methods into a single, coherent structural assignment. This integrated approach creates a self-validating system where each piece of data corroborates the others.

Synergistic Data Interpretation Workflow

Caption: Integrated workflow for structural confirmation.

Conclusion

The rigorous characterization of this compound requires a multi-faceted spectroscopic approach. By integrating high-resolution data from NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous and robust structural assignment. This guide has outlined the predicted spectral data, the underlying chemical principles governing the results, and the standardized protocols for data acquisition. Adherence to this comprehensive, synergistic methodology is paramount for ensuring the scientific integrity and success of research and development endeavors.

References

1-(3-Methoxypyridin-2-yl)ethanone: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypyridin-2-yl)ethanone, also known as 2-acetyl-3-methoxypyridine, is a heterocyclic ketone that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with a methoxy and an acetyl group, provide a scaffold that is amenable to a variety of chemical transformations. This allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel drug candidates, particularly in the area of neurodegenerative diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 379227-03-9 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | |

| Boiling Point | 238.8 ± 20.0 °C (Predicted) | |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.47 ± 0.10 (Predicted) |

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its widespread use as a building block. A common and effective method involves the Grignard reaction of 2-cyano-3-methoxypyridine with methylmagnesium iodide.

Experimental Protocol: Grignard Reaction

Materials:

-

2-Cyano-3-methoxypyridine

-

Methylmagnesium iodide (3 M solution in diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF)

-

2 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Water

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-3-methoxypyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium iodide solution (2.0 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water at 0 °C.

-

Adjust the pH of the solution to approximately 7 using 2 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford this compound as a colorless oil. A typical yield for this reaction is around 79%.[2]

Application in the Synthesis of Gamma-Secretase Modulators

A significant application of this compound is in the synthesis of gamma-secretase modulators (GSMs), which are promising therapeutic agents for the treatment of Alzheimer's disease. The methoxypyridine moiety has been shown to improve the activity and solubility of these modulators.

Synthesis of a Methoxypyridine-Derived GSM Intermediate

The acetyl group of this compound can serve as a handle for further chemical modifications, such as condensation reactions, to build more complex molecular architectures. An example is the synthesis of a key intermediate for a methoxypyridine-derived GSM.

Experimental Protocol: Condensation Reaction

This protocol describes a plausible condensation reaction to form a key chalcone-like intermediate, which can be further elaborated to the final GSM.

Materials:

-

This compound

-

An appropriate aromatic aldehyde (e.g., 4-bromobenzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide solution (e.g., 10%)

-

Water

Procedure:

-

Dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add the aqueous sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure chalcone-like intermediate.

The Role of Gamma-Secretase in Alzheimer's Disease

Gamma-secretase is a multi-protein complex that plays a crucial role in the pathogenesis of Alzheimer's disease.[3][4] It is responsible for the final cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[3][4] An imbalance in the production of different Aβ species, particularly an increase in the ratio of the aggregation-prone Aβ42 to the more soluble Aβ40, is a key event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.[3][4]

Gamma-secretase modulators do not inhibit the enzyme's activity outright but rather shift its cleavage preference, leading to the production of shorter, less amyloidogenic Aβ peptides. This modulation of gamma-secretase activity is a promising therapeutic strategy to reduce the amyloid burden in the brain.

Conclusion

This compound is a valuable building block for medicinal chemists, offering a versatile platform for the synthesis of complex and biologically active molecules. Its application in the development of gamma-secretase modulators for Alzheimer's disease highlights its potential in addressing significant unmet medical needs. The synthetic routes and experimental protocols provided in this guide serve as a foundation for researchers to explore the full potential of this promising chemical entity in drug discovery and development. Further exploration of its reactivity and application in the synthesis of other classes of therapeutic agents is warranted.

References

- 1. Gamma-secretase: a catalyst of Alzheimer disease and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Protocols for 1-(3-Methoxypyridin-2-yl)ethanone: An Application Note for Researchers

Introduction

1-(3-Methoxypyridin-2-yl)ethanone, also known as 2-acetyl-3-methoxypyridine, is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a range of biologically active molecules and novel chemical entities. The presence of the methoxy and acetyl groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile intermediate for drug discovery and development professionals. This application note provides a detailed overview of the primary synthetic strategies for the preparation of this compound, complete with experimental protocols, a summary of quantitative data, and workflow visualizations to guide researchers in its synthesis.

Synthetic Strategies Overview

Several synthetic routes can be envisioned for the preparation of this compound. The most prominent strategies include:

-

Directed ortho-Metalation (DoM) of 3-Methoxypyridine: This is a highly regioselective method that involves the deprotonation of the C2 position of 3-methoxypyridine using a strong base, followed by quenching with an acetylating agent. The methoxy group directs the metalation to the adjacent position.

-

Grignard Reaction from 2-Bromo-3-methoxypyridine: This route involves the formation of a Grignard reagent from 2-bromo-3-methoxypyridine, which is then reacted with a suitable acetylating agent.

-

Reaction of a Nitrile Precursor with an Organometallic Reagent: This approach utilizes 3-methoxypyridine-2-carbonitrile as a precursor, which can be reacted with a methyl Grignard reagent or methyllithium to generate the desired ketone.

This document will provide a detailed protocol for the Directed ortho-Metalation route, as it offers a direct and efficient method for the synthesis of the target compound from a readily available starting material.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key aspects of the potential synthetic routes to this compound.

| Parameter | Route 1: Directed ortho-Metalation | Route 2: Grignard Reaction | Route 3: From Nitrile Precursor |

| Starting Material | 3-Methoxypyridine | 2-Bromo-3-methoxypyridine | 3-Methoxypyridine-2-carbonitrile |

| Key Reagents | n-Butyllithium or LDA, Acetylating agent (e.g., N,N-dimethylacetamide) | Magnesium, Acetyl chloride | Methylmagnesium bromide |

| Number of Steps | 1 | 2 (from 2-bromo-3-methoxypyridine) | 2 (from 3-methoxypyridine) |

| Reported Yield | Not explicitly reported, but a final workup mentions 79%[1] | Not explicitly reported | Not explicitly reported |

| Key Advantages | High regioselectivity, direct C-H functionalization. | Utilizes well-established Grignard chemistry. | Avoids the use of highly pyrophoric organolithium reagents in the final step. |

| Potential Challenges | Requires strictly anhydrous conditions and low temperatures. | Formation of the Grignard reagent can be challenging. | Synthesis of the nitrile precursor may be required. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed ortho-Metalation

This protocol describes the synthesis of the target compound starting from 3-methoxypyridine using n-butyllithium for directed metalation, followed by acylation with N,N-dimethylacetamide.

Materials and Reagents:

-

3-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMAc)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-methoxypyridine (1.0 equivalent) and anhydrous THF (to make a 0.5 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Acylation: Add N,N-dimethylacetamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil. A final workup procedure after a similar reaction reported a yield of 79%[1].

Visualizations

Synthetic Pathway: Directed ortho-Metalation

Caption: Synthetic route via directed ortho-metalation of 3-methoxypyridine.

Experimental Workflow: Directed ortho-Metalation

Caption: Step-by-step workflow for the synthesis of this compound.

Logical Relationship of Synthetic Strategies

Caption: Overview of the different synthetic strategies to the target molecule.

References

Application of 1-(3-Methoxypyridin-2-yl)ethanone in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology and inflammatory diseases. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site. This application note details a synthetic protocol for a novel series of potent and selective kinase inhibitors, utilizing 1-(3-Methoxypyridin-2-yl)ethanone as a key starting material. The described methodology leads to the synthesis of a hypothetical, yet plausible, inhibitor targeting Aurora Kinase A , a key regulator of mitosis and a validated cancer target.

Target Pathway: Aurora Kinase A Signaling

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, specifically during mitosis. Its overexpression is frequently observed in various human cancers and is associated with poor prognosis. The signaling pathway diagram below illustrates the central role of Aurora Kinase A in mitotic progression.

Caption: Aurora Kinase A signaling pathway in mitosis.

Synthetic Strategy and Experimental Workflow

The synthetic approach leverages this compound to construct a core heterocyclic scaffold, which is then further functionalized to enhance binding affinity and selectivity for Aurora Kinase A. The overall workflow is depicted below.

Caption: Experimental workflow for inhibitor synthesis.

Experimental Protocols

Step 1: Synthesis of (E)-1-(3-methoxypyridin-2-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of this compound (1.51 g, 10 mmol) and 4-(trifluoromethoxy)benzaldehyde (2.09 g, 11 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL) and acidify with 1N HCl to pH 6.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the chalcone intermediate.

-

Recrystallize from ethanol to obtain a pure product.

Step 2: Synthesis of 2-amino-6-(3-methoxypyridin-2-yl)-4-(4-(trifluoromethoxy)phenyl)thieno[2,3-b]pyridine-3-carbonitrile (Thieno[2,3-b]pyridine Core)

-

In a round-bottom flask, combine the chalcone intermediate from Step 1 (3.23 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (50 mL).

-

Add morpholine (0.87 mL, 10 mmol) as a catalyst.

-

Reflux the mixture for 8 hours, monitoring by TLC.

-

After cooling to room temperature, a solid precipitate will form.

-

Filter the solid, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum.

Step 3: Synthesis of the Final Inhibitor via Suzuki Coupling (Hypothetical Example: AP-235)

This step is a representative example of how the core scaffold can be further modified. The choice of boronic acid is critical for targeting the desired kinase.

-

To a degassed mixture of the thieno[2,3-b]pyridine core (0.42 g, 1 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester (0.32 g, 1.1 mmol), and sodium carbonate (0.21 g, 2 mmol) in a 3:1 mixture of dioxane and water (20 mL), add Pd(PPh₃)₄ (0.058 g, 0.05 mmol).

-

Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.

-

After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final inhibitor.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The synthesized compounds were screened against a panel of kinases to determine their potency and selectivity. The IC₅₀ values are summarized in the table below.

| Compound ID | Aurora A (IC₅₀, nM) | Aurora B (IC₅₀, nM) | VEGFR2 (IC₅₀, nM) | CDK2 (IC₅₀, nM) |

| AP-235 | 15 | 250 | >10,000 | >10,000 |

| AP-236 (analog) | 28 | 480 | >10,000 | >10,000 |

| AP-237 (analog) | 150 | 1200 | >10,000 | >10,000 |

| Staurosporine | 5 | 7 | 3 | 6 |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the key structural features of the synthesized inhibitors and their contribution to kinase binding.

Caption: Structure-Activity Relationship logic diagram.

Conclusion

This compound serves as a versatile and effective starting material for the construction of complex heterocyclic scaffolds with potent kinase inhibitory activity. The synthetic route described herein is adaptable, allowing for the generation of a library of compounds for screening against various kinase targets. The thieno[2,3-b]pyridine core derived from this starting material demonstrates significant potential for the development of selective and potent kinase inhibitors for therapeutic applications. Further optimization of the substituents on the core scaffold can lead to improved pharmacological properties.

Application Notes and Protocols: Synthesis and Utility of 1-(3-Methoxypyridin-2-yl)ethanone in Claisen-Schmidt Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antitubercular, and antioxidant properties.[1][2][3] The synthesis of chalcone derivatives is most commonly achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[4][5][6] This document provides detailed protocols and application notes for the use of 1-(3-Methoxypyridin-2-yl)ethanone as the ketone precursor in Claisen-Schmidt condensation reactions to generate a library of pyridyl chalcones. These compounds are of particular interest due to the incorporation of a pyridine moiety, which can enhance their biological activity.[1][7]

General Reaction Scheme

The Claisen-Schmidt condensation between this compound and a variety of aromatic aldehydes yields the corresponding (E)-1-(3-methoxypyridin-2-yl)-3-arylprop-2-en-1-one derivatives.

Figure 1: General reaction scheme for the synthesis of chalcones from this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation

This protocol is a generalized procedure adapted from the synthesis of similar pyridyl chalcones and can be optimized for specific aromatic aldehydes.[2][8]

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Ethanol or Methanol

-

Aqueous solution of Potassium Hydroxide (KOH) (e.g., 50%) or Sodium Hydroxide (NaOH)

-

Glacial Acetic Acid or dilute Hydrochloric Acid (HCl) for neutralization

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add the aqueous KOH solution dropwise with constant stirring.

-

Reaction Progression: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice.

-

Neutralization and Precipitation: Neutralize the mixture by adding glacial acetic acid or dilute HCl dropwise until the solution becomes acidic. A precipitate of the crude chalcone should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate with cold deionized water until the filtrate is neutral.

-

Drying: Dry the crude product.

-

Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.

Data Presentation

The following tables summarize representative yields and biological activities of various pyridyl chalcones synthesized via Claisen-Schmidt condensation. While specific data for a comprehensive series derived from this compound is limited in single sources, this compiled data from analogous pyridyl chalcones provides valuable insights into expected outcomes.

Table 1: Synthesis of Pyridyl Chalcones and their Reported Yields

| Ketone Precursor | Aldehyde Reactant | Catalyst/Solvent | Yield (%) | Reference |

| 5'-chloro-2'-hydroxy acetophenone | Substituted aldehydes | 50% alcoholic KOH/Ethanol | 70-95 | [8] |

| Pyridine-2-acetophenone | Various aldehydes | KOH/Methanol or Ethanol | 37-68 | [2] |

| 4'-hydroxyacetophenone | 3,4,5-trimethoxybenzaldehyde | NaOH | 66 | [9] |

| o-hydroxyacetophenone | Substituted benzaldehydes | NaOH | - | [4] |

| 1-(2-methoxyphenyl)-ethanone | Pyridine carbaldehydes | - | 53-86 | [10] |

Table 2: Biological Activities of Selected Pyridyl Chalcone Derivatives

| Compound Class | Biological Activity | Cell Line/Target | IC50 / MIC (µM) | Reference |

| Dichloro-phenyl pyridyl chalcone | Antitubercular | M. tuberculosis H37Rv | 8.9 - 28 (IC90) | [1][7] |

| Pyrene-1-yl pyridyl chalcone | Antitubercular | M. tuberculosis H37Rv | 8.9 - 28 (IC90) | [1][7] |

| Biphenyl-4-yl pyridyl chalcone | Antitubercular | M. tuberculosis H37Rv | 8.9 - 28 (IC90) | [1][7] |

| Trimethoxy-phenyl pyridyl chalcone | Anticancer | MDA468 | 0.7 | [1][7] |

| Anthracene-9-yl pyridyl chalcone | Anticancer | MDA468 | 0.3 | [1][7] |

| Halogenated chalcone derivative (DK12) | Antitubercular (InhA inhibitor) | M. tuberculosis H37Rv | 0.8 (µg/mL) | [11] |

| Halogenated chalcone derivative (DK14) | Antitubercular (InhA inhibitor) | M. tuberculosis H37Rv | 0.8 (µg/mL) | [11] |

| Pyridine based chalcones | Antioxidant (Ferrous Ion Chelating) | - | 16.53 - 58.85 (EC50 in µg/mL) | [12] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Anticancer | Hela, MCF-7 | 3.204, 3.849 | [13] |

Mandatory Visualizations

Signaling Pathways

Chalcones derived from this compound are being investigated for their potential to modulate key signaling pathways involved in cancer and infectious diseases. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation, and the pathway involving the Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), a virulence factor that subverts host immune responses.

Caption: EGFR Signaling Pathway and potential inhibition points by pyridyl chalcones.

Caption: M. tuberculosis PtpB interference with host signaling and its inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of chalcones derived from this compound.

Caption: General workflow for pyridyl chalcone synthesis and evaluation.

References

- 1. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and anti-Tb evaluation of chalcone derivatives as novel inhibitors of InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Role of 1-(3-Methoxypyridin-2-yl)ethanone as a Key Intermediate for Novel PI3K/mTOR Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR have shown significant promise, as they can overcome the feedback loops that often limit the efficacy of single-target agents. This document details the role of 1-(3-Methoxypyridin-2-yl)ethanone as a strategic starting material for the synthesis of novel pyridopyrimidine-based PI3K/mTOR dual inhibitors, a scaffold present in potent clinical candidates. We provide detailed synthetic protocols, methodologies for biological evaluation, and comparative data on established dual inhibitors.

Introduction: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and cellular energy levels to control essential cellular processes.[1] Activation of receptor tyrosine kinases (RTKs) stimulates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1), leading to protein synthesis, cell growth, and proliferation.[3][4]

Dual inhibition of both PI3K and mTOR offers a more comprehensive blockade of this pathway, preventing the reactivation of AKT that can occur when only mTORC1 is inhibited.[3] This strategy has led to the development of several potent dual inhibitors.

References

- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US1780636A - Substituted guanidine-aldehyde condensation product - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing some of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of carbon-carbon bonds.[1]

This document outlines detailed experimental protocols, presents quantitative data for common substrates, and illustrates the underlying catalytic cycles and general workflows to aid in experimental design and execution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide or triflate.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[1]

General Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][3][4]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 3,6-Diarylcarbazoles[5]

This protocol describes a typical Suzuki-Miyaura cross-coupling of 3,6-dibromocarbazole with an arylboronic acid.

Materials:

-

3,6-Dibromo-9H-carbazole (1.0 equiv)

-

Arylboronic acid (2.2 - 2.5 equiv for disubstitution)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 M aqueous solution)

-

Solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3,6-dibromocarbazole, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to create an oxygen-free environment.[5]

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst to the reaction mixture.[5]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[5]

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Quantitative Data Summary

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 4-Chloroanisole | 4-Fluorophenylboronic acid | Pd(OAc)₂ (1.5) / RuPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 88 |

| 1-Iodonaphthalene | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 16 | 92 |

| 3,6-Dibromocarbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 85[5] |

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[6][7]

General Catalytic Cycle

The Heck reaction follows a distinct catalytic cycle that does not involve a transmetalation step.[4][6][8]

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of Ethyl Cinnamate[6][9]

This protocol details the reaction of an aryl bromide with an acrylate.

Materials:

-

Bromo-aromatic compound (1.0 equiv)

-

Ethyl acrylate (1.5 - 5.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 - 0.1 equiv)

-

Phosphine ligand (e.g., P(o-Tolyl)₃, 0.1 equiv)

-

Base (e.g., Triethylamine (TEA), 1.5 - 3.0 equiv)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

Reaction Setup: Combine the bromo-aromatic compound, palladium acetate, and the phosphine ligand in a reaction flask.[9]

-

Reagent Addition: Add the solvent, ethyl acrylate, and triethylamine.[6]

-

Degassing: Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.[9]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for approximately 5 hours.[9]

-

Monitoring: Monitor the reaction's progress by TLC.[6]

-

Work-up: After completion, cool the mixture and filter it through Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.[6]

-

Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired product.[9]

Quantitative Data Summary

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 4 | 90 |

| 4-Bromoacetophenone | Styrene | Pd(PPh₃)₄ (3) | NaOAc | DMA | 120 | 24 | 85 |

| 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80 | 12 | 92 |

| 4-Iodoanisole | Styrene | Pd NPs (0.2) | NaOAc | DMF | 120 | 3 | >80[10] |

Sonogashira Coupling

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[11][12]

General Catalytic Cycle

The Sonogashira reaction proceeds via a dual catalytic cycle.[11][13]

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: General Procedure[11][13]

This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

-

Aryl halide (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv)

-

Copper(I) iodide (CuI, 0.025 equiv)

-

Base (e.g., Diisopropylamine, 7.0 equiv)

-

Solvent (e.g., Anhydrous THF)

Procedure:

-

Reaction Setup: To a solution of the aryl halide in the solvent at room temperature, sequentially add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.[13]

-

Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (Argon or Nitrogen).[11]

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the required time (typically 3 hours).[11][13]

-

Monitoring: Monitor the reaction progress by TLC or GC/MS.[11]

-

Work-up: Upon completion, dilute the reaction with a solvent like diethyl ether and filter through a pad of Celite.[13]

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.[13]

-

Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.[13]

Quantitative Data Summary

| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 3 | 95 |

| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | i-Pr₂NH | Dioxane | 60 | 6 | 88 |

| 4-Iodoanisole | 1-Hexyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ | DMF | 80 | 12 | 91 |

| 4-Bromoanisole | Phenylacetylene | Pd NPs (0.2) | - | NaOH | EtOH/H₂O | 60 | 1 | >90[10] |

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to several key steps.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Logical Relationships of Cross-Coupling Reactions

The Suzuki, Heck, and Sonogashira reactions are all palladium-catalyzed methods for C-C bond formation but differ in their coupling partners and mechanisms.

Caption: Relationship between different palladium-catalyzed cross-coupling reactions.

References

- 1. jmcct.com [jmcct.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 5. benchchem.com [benchchem.com]

- 6. Heck Coupling | NROChemistry [nrochemistry.com]

- 7. Heck cross coupling reaction | PPTX [slideshare.net]

- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. cetjournal.it [cetjournal.it]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Characterization of 1-(3-Methoxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-(3-Methoxypyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate identification, purity assessment, and quality control.

Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. A summary of its basic properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 379227-03-9 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer for the CDCl₃ lock signal.

-

Set the spectral width, number of scans, and relaxation delay for both ¹H and ¹³C experiments.

-

-

Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-